FAD trianion -

FAD trianion

Catalog Number: EVT-10931775
CAS Number:
Molecular Formula: C27H30N9O15P2-3
Molecular Weight: 782.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FAD(3-) is trianion of flavin adenine dinucleotide arising from deprotonation of the diphosphate OH groups and the imide nitrogen. It has a role as a Saccharomyces cerevisiae metabolite and a cofactor. It is an organophosphate oxoanion and a vitamin B2. It is a conjugate base of a FAD.
Overview

Flavin adenine dinucleotide trianion, often referred to simply as FAD trianion, is a crucial cofactor in various biological processes, particularly in redox reactions. FAD is derived from riboflavin and plays a significant role in the metabolism of carbohydrates, fats, and proteins. It exists in multiple oxidation states, with the trianionic form being particularly important for its reactivity and interaction with enzymes.

Source

FAD is synthesized in living organisms through a series of enzymatic reactions involving riboflavin and flavin mononucleotide. The biological pathways for FAD synthesis are tightly regulated and involve several enzymes that facilitate the conversion of riboflavin to flavin mononucleotide and subsequently to FAD.

Classification

FAD trianion can be classified as a nucleotide coenzyme, specifically a flavin cofactor. It is categorized under redox-active compounds due to its ability to accept and donate electrons during biochemical reactions.

Synthesis Analysis

Methods

The synthesis of FAD has been explored through various chemical methods. Traditional approaches often involve multiple steps with low yields. A notable method includes:

Technical Details

The synthesis often involves purification steps that can complicate the process. Techniques such as high-performance liquid chromatography are utilized to confirm the identity and purity of synthesized FAD trianion.

Molecular Structure Analysis

Structure

FAD trianion has a complex molecular structure characterized by its flavin moiety linked to an adenine nucleotide through a pyrophosphate bond. The trianionic form arises from the deprotonation of the phosphate groups under basic conditions.

Data

  • Molecular formula: C27H31N9O15P2
  • Molecular weight: Approximately 785.6 g/mol
  • Structural features: The molecule contains an isoalloxazine ring system typical of flavins, which is crucial for its redox activity.
Chemical Reactions Analysis

Reactions

FAD trianion participates in various biochemical reactions:

  • Oxidation-reduction reactions: It acts as an electron carrier in metabolic pathways.
  • Electron transfer reactions: FAD can accept electrons during enzymatic reactions, facilitating energy production in cellular respiration.

Technical Details

The reactivity of FAD trianion is influenced by its electronic structure, allowing it to undergo reversible redox transformations essential for its function as a cofactor.

Mechanism of Action

Process

The mechanism by which FAD functions involves its role as a cofactor for flavoenzymes. Upon binding to an enzyme, FAD undergoes reduction to form FADH2, which then participates in subsequent reactions, donating electrons to various substrates.

Data

  • Reduction potential: The standard reduction potential of the FAD/FADH2 couple is approximately -0.219 V, indicating its ability to participate effectively in electron transfer processes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellow-orange crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: The trianionic form is relatively stable under physiological conditions but can be sensitive to extreme pH levels.
  • Spectroscopic properties: Exhibits characteristic absorption peaks in the UV-visible spectrum, which can be utilized for analytical purposes.
Applications

Scientific Uses

FAD trianion plays a vital role in numerous scientific applications:

  • Biochemical research: Used extensively in studies involving metabolic pathways and enzyme kinetics.
  • Analytical chemistry: Its unique fluorescence properties enable it to be used as a marker in various assays.
  • Pharmaceuticals: Investigated for potential therapeutic applications related to metabolic disorders where flavin homeostasis is disrupted .
Biochemical Synthesis Pathways of FAD Trianion

Riboflavin Metabolism as a Precursor to Flavin Adenine Dinucleotide Trianion Biosynthesis

Riboflavin (vitamin B₂) serves as the obligatory biosynthetic precursor for flavin adenine dinucleotide trianion (FAD trianion). The metabolic transformation involves two sequential enzymatic reactions that convert riboflavin into the biologically active cofactor FAD trianion. Initially, riboflavin kinase (adenosine triphosphate:riboflavin 5′-phosphotransferase, Enzyme Commission number 2.7.1.26) catalyzes the phosphorylation of riboflavin using adenosine triphosphate (ATP) as a phosphate donor. This reaction yields flavin mononucleotide (FMN) and adenosine diphosphate (ADP). FMN subsequently serves as the substrate for the second reaction, where flavin mononucleotide adenylyltransferase (FMN adenylyltransferase; ATP:FMN adenylyltransferase, Enzyme Commission number 2.7.7.2) adenylates FMN to form FAD. Deprotonation of FAD under physiological conditions generates the biologically active FAD trianion (CHEBI:57692), characterized by deprotonation at the diphosphate OH groups and the imide nitrogen [1] [3].

This biosynthetic pathway is compartmentalized in eukaryotic cells. While cytosolic and mitochondrial pools of FAD trianion were historically recognized, recent studies demonstrate a functional nuclear FAD trianion synthesis pathway. Isolated rat liver nuclei contain approximately 300 pmol of protein-bound FAD per milligram of protein and exhibit FAD synthesis rates of 18.1 pmol·min⁻¹·mg⁻¹ protein. This nuclear activity necessitates specific riboflavin import mechanisms and coordinated regulation across subcellular compartments [2].

Riboflavin itself is not synthesized de novo in mammals and must be acquired from dietary sources or gut microbiota. Cellular uptake occurs via specialized riboflavin transporters (RFVTs), underscoring the essentiality of this vitamin for flavocoenzyme-dependent processes [3] [7].

Table 1: Key Enzymes in Riboflavin Conversion to FAD Trianion

EnzymeReaction CatalyzedSubcellular Localization (Eukaryotes)Cofactor Requirement
Riboflavin Kinase (RFK)ATP + Riboflavin → FMN + ADPCytosol, Plastids (Plants)Mg²⁺
Flavin Mononucleotide Adenylyltransferase (FMNAT)/FAD Synthase (FADS)ATP + FMN → FAD + Pyrophosphate (PPi)Cytosol, Mitochondria, NucleusMg²⁺ (Most); Zn²⁺ (Plant FADS1)

Enzymatic Catalysis in Flavin Adenine Dinucleotide Trianion Formation: Flavin Mononucleotide Adenylyltransferase Mechanisms

Flavin mononucleotide adenylyltransferase (FMNAT), also termed FAD synthase (FADS), executes the definitive step in FAD trianion biosynthesis: the adenylylation of FMN by ATP. Structural and kinetic analyses reveal that eukaryotic FMNATs, exemplified by the Candida glabrata enzyme (CgFMNAT), adopt a Rossmann-like fold distinct from their bacterial counterparts. Despite convergent evolution yielding structurally dissimilar enzymes across domains, they catalyze identical chemistry [4] [8].

The catalytic mechanism follows an ordered bi-bi kinetic mechanism: ATP binds first to the enzyme, followed by FMN. After adenylyl transfer, inorganic pyrophosphate (PPi) is released first, followed by FAD. Key structural insights include:

  • ATP Binding and Orientation: ATP binds within a conserved nucleotide-binding pocket. The adenine ring engages in stacking interactions with aromatic residues (e.g., Tyr/Phe), while the triphosphate moiety coordinates with divalent cations (Mg²⁺ predominantly, Zn²⁺ in specific plant enzymes) [4] [6].
  • FMN Binding and Catalysis: FMN binding induces conformational changes sealing the active site. The isoalloxazine ring of FMN interacts via hydrogen bonding and π-stacking. The catalytic reaction involves an in-line nucleophilic attack by the FMN phosphate oxygen on the α-phosphate of ATP, forming a pentavalent transition state stabilized by active site residues and the metal ion [4] [8].
  • FAD Trianion Conformation: The enzyme-bound FAD product adopts a unique bent conformation, distinct from its solution structure or when bound to flavoenzymes. This conformation may facilitate product release or regulation [4].

A critical regulatory feature is pronounced product inhibition. FAD trianion acts as a potent competitive inhibitor of eukaryotic FMNAT, with inhibition constants (Ki values ~0.4-1.3 μM) approaching physiological free FAD trianion concentrations (~0.4 μM). This feedback inhibition is a fundamental mechanism for maintaining cellular FAD trianion homeostasis, preventing cofactor overaccumulation and potentially regulating processes sensitive to FAD trianion levels, such as oxidative protein folding and one-carbon metabolism [4] [6].

Table 2: Comparative Properties of Flavin Mononucleotide Adenylyltransferase (FAD Synthase) Across Domains

PropertyBacterial FMNAT (e.g., Bacillus subtilis)Eukaryotic FMNAT (e.g., Candida glabrata, Human)Plant FMNAT (e.g., Arabidopsis thaliana FADS1)
Protein ArchitectureN-terminal FMNAT domain fused to C-terminal RFK domain (Bifunctional)Monofunctional; Often fused to inactive domains (e.g., MoCo-like, FAD PPase-like)Monofunctional FAD Synthase domain fused to inactive FAD Pyrophosphatase-like domain
Metal Ion PreferenceMg²⁺Mg²⁺Zn²⁺ (Strong preference) [6]
Feedback InhibitionVariableStrong inhibition by FAD trianionPresumed strong inhibition by FAD trianion
Key Structural Motifs(H/T)xGH nucleotidyltransferase motifRossmann-like fold; PAPS reductase-like family motifsRossmann-like fold; Retained FAD Pyrophosphatase domain structure (inactive)

Evolutionary Conservation of Flavin Adenine Dinucleotide Biosynthetic Pathways Across Domains

The biosynthesis of FAD trianion from riboflavin represents an essential and ancient metabolic pathway conserved across all domains of life (Bacteria, Archaea, Eukarya). However, the enzymes involved, particularly FMNAT/FADS, exhibit remarkable evolutionary divergence reflecting distinct evolutionary pressures and domain-specific adaptations:

  • Bacterial Systems: Bacteria typically utilize a bifunctional enzyme, often encoded by the ribF or ribC gene. This single polypeptide chain harbors both riboflavin kinase (RFK) activity at the C-terminus and FMNAT activity at the N-terminus. This fusion enhances metabolic efficiency and co-regulation of the two sequential steps [4] [6] [9].
  • Eukaryotic Systems: Eukaryotes universally employ monofunctional enzymes for RFK and FMNAT. The genes encoding these activities are separate (RFK and FADS genes). Furthermore, eukaryotic FMNATs belong to a different protein superfamily (adenine nucleotide α-hydrolase-like superfamily, PAPS reductase-like family) compared to bacterial FMNATs (nucleotidyltransferase superfamily with (H/T)xGH motif), representing a striking case of non-homologous isofunctional enzymes (NISE) or convergent evolution [4] [6] [8].
  • Domain Fusion Events: Independent gene fusion events occurred in the evolutionary lineages leading to plants and animals:
  • Animals (e.g., Humans): The FLAD1 gene encodes FAD synthase isoforms (e.g., hFADS1, hFADS2) with an N-terminal mitochondrial targeting sequence (in hFADS1) and a C-terminal domain homologous to FAD pyrophosphatase (FAD→FMN + AMP). This C-terminal domain retains catalytic activity in humans, suggesting a role in flavin cofactor recycling within specific compartments [2] [6].
  • Plants (e.g., Arabidopsis thaliana): The At5g03430 (AtFADS1) gene encodes a protein with an N-terminal FMNAT domain homologous to yeast/human FADS and a C-terminal domain homologous to FAD pyrophosphatase. However, unlike the animal fusion, the plant C-terminal domain is catalytically inactive due to the loss of key catalytic residues during higher plant evolution. Functional analysis of algal FADS1 homologs (e.g., Chlamydomonas reinhardtii CrFADS1) confirms retention of both FAD synthase and FAD pyrophosphatase activities in early plant lineages, indicating the loss of pyrophosphatase function occurred later in land plants. The universal retention of this inactive domain in land plants suggests potential non-catalytic roles, such as in protein-protein interactions, subcellular targeting, or regulatory functions [6].
  • Metal Ion Specificity Divergence: While Mg²⁺ is the predominant cofactor for FMNAT activity across bacteria and most eukaryotes (including yeast and humans), plant FADS1 exhibits a unique preference for Zn²⁺. Recombinant Arabidopsis thaliana FADS1 (AtFADS1) shows maximal activity with Zn²⁺, achieving specific activity threefold higher than with Mg²⁺ or other tested metals. This represents a significant biochemical adaptation in plant flavin metabolism, the physiological implications of which (e.g., linkage to zinc homeostasis, response to oxidative stress) require further investigation [6].

This evolutionary tapestry highlights how the fundamental requirement for FAD trianion biosynthesis has been met through diverse molecular solutions. The conservation of the pathway underscores the indispensable role of FAD trianion in core metabolism, while the divergence in enzyme structure, regulation, and metal dependence reflects adaptation to specific cellular environments and evolutionary histories. The presence of nuclear FAD trianion synthesis and the discovery of Zn²⁺-dependent FADS in plants illustrate that our understanding of flavin cofactor homeostasis continues to evolve [2] [4] [6].

Properties

Product Name

FAD trianion

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2-oxido-4-oxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate

Molecular Formula

C27H30N9O15P2-3

Molecular Weight

782.5 g/mol

InChI

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/p-3/t14-,15+,16+,19-,20+,21+,26+/m0/s1

InChI Key

VWWQXMAJTJZDQX-UYBVJOGSSA-K

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=NC(=O)C3=N2)[O-])CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=NC(=O)C3=N2)[O-])C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.